Ácido 12-hidroxiabiético

Descripción general

Descripción

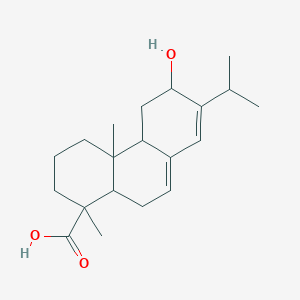

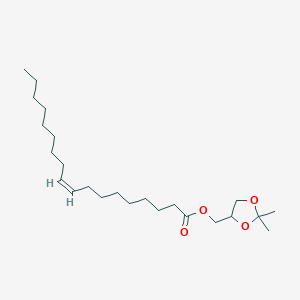

12-Hydroxyabietic acid is a naturally occurring diterpene acid primarily found in rosin, a resin obtained from pine trees. It is a colorless crystalline solid with the chemical formula C20H30O3 and a molecular weight of 318.45 g/mol

Aplicaciones Científicas De Investigación

12-Hydroxyabietic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mecanismo De Acción

Target of Action

12-Hydroxyabietic acid is a natural small molecule product (NSMP) that has been found to have anticancer activity . It is one of the four self-assembled tricyclic diterpene acids that have been discovered and developed for synergistic and safe antitumor chemotherapy . The primary targets of 12-Hydroxyabietic acid are cancer cells .

Mode of Action

The mode of action of 12-Hydroxyabietic acid involves its self-assembly into spheres or rods, which is speculated to be due to the coplanarity and orderliness of molecular arrangements . The compound is internalized into cells through a lysosome acidification uptake pathway .

Biochemical Pathways

It is known that the compound has a significant impact on cancer cells, leading to enhanced in vitro cytotoxicity .

Pharmacokinetics

The pharmacokinetics of 12-Hydroxyabietic acid involve its improved water-solubility, which leads to enhanced bioavailability . This property, along with its excellent biosafety, contributes to its highly efficient and safe in vivo anticancer efficacy .

Result of Action

The action of 12-Hydroxyabietic acid results in a significant inhibition of cancer cell growth. In fact, it has been shown to lead to an 81.2% inhibition rate with only three doses .

Análisis Bioquímico

Biochemical Properties

12-Hydroxyabietic acid is a hydrophobic compound with a phenolic functional group . It is almost insoluble in water but has good solubility in organic solvents

Cellular Effects

Research has shown that 12-Hydroxyabietic acid exhibits anticancer activity . It has been found to have favorable anticancer activity in a study involving self-assembled tricyclic diterpene acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 12-Hydroxyabietic acid can be synthesized through the hydrolysis of rosin followed by acidification. The process involves heating rosin with water under alkaline conditions to produce carboxylic acids, which are then acidified to convert carboxyl groups into hydroxyl groups, yielding 12-Hydroxyabietic acid .

Industrial Production Methods: Industrial production of 12-Hydroxyabietic acid typically involves the extraction of rosin from pine trees, followed by chemical processing to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 12-Hydroxyabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 12-Hydroxyabietic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

Substitution: Substitution reactions can occur in the presence of reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Comparación Con Compuestos Similares

Abietic Acid: Another diterpene acid found in rosin, known for its use in the production of varnishes and adhesives.

Dehydroabietic Acid: A derivative of abietic acid with potential biological activities, including antimicrobial and anticancer properties.

15-Hydroxy-dehydroabietic Acid: A hydroxylated derivative of dehydroabietic acid with enhanced biological activities.

Uniqueness: 12-Hydroxyabietic acid stands out due to its unique hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and contributes to its diverse range of applications in various fields .

Propiedades

IUPAC Name |

6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNISIGUMYFVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-61-5 | |

| Record name | 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 12-Hydroxyabietic acid?

A1: 12-Hydroxyabietic acid has been isolated from several coniferous tree species. This diterpene acid has been found in the pine cone of Pinus armandii and Pinus koraiensis .

Q2: What are the structural characteristics of 12-Hydroxyabietic acid?

A3: While the provided abstracts lack specific spectroscopic data, they identify 12-hydroxyabietic acid as a tricyclic diterpene acid . This implies the presence of three six-membered rings within its structure, characteristic of diterpenoids, and a carboxylic acid functional group. Further structural details would require referencing the full research articles or databases containing chemical information.

Q3: Are there any computational studies on 12-Hydroxyabietic acid and its analogs?

A4: One study mentions utilizing molecular dynamics simulations to explore the self-assembly performance and mechanism of four diterpene acids, including 12-hydroxyabietic acid . These simulations helped understand the molecular arrangement and driving forces behind the formation of different self-assembled structures like spheres and rods.

- [1] Self-assembled natural small molecule diterpene acids with favorable anticancer activity and biosafety for synergistically enhanced antitumor chemotherapy. Semantic Scholar.

- [2] [Studies on chemical constituents from pine cone of Pinus armandii]. Semantic Scholar.

- [3] [Isolation and identification of diterpenoids from Pinus koraiensis]. Semantic Scholar.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)